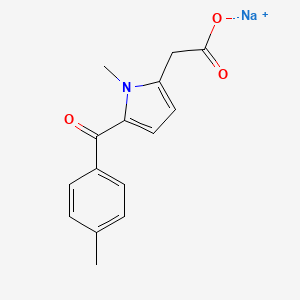

Tolmetin sodium

Übersicht

Beschreibung

Tolmetin-Natrium ist ein nichtsteroidales Antirheumatikum (NSAR), das hauptsächlich zur Behandlung verschiedener Formen von Arthritis eingesetzt wird, darunter Osteoarthritis, rheumatoide Arthritis und juvenile rheumatoide Arthritis . Es ist bekannt für seine entzündungshemmenden, schmerzlindernden und fiebersenkenden Eigenschaften . Die Verbindung ist ein Derivat der heterocyclischen Essigsäure und ist in Tabletten- oder Kapselform erhältlich .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Tolmetin-Natrium wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Acylierung von Pyrrolderivaten beinhalten. Der primäre Syntheseweg beinhaltet die Reaktion von 1-Methyl-5-p-toluoylpyrrol-2-essigsäure mit Natriumhydroxid unter Bildung von Tolmetin-Natrium . Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und pH-Werte, um die Reinheit und Ausbeute des Endprodukts zu gewährleisten.

Industrielle Produktionsverfahren: In industriellen Umgebungen wird Tolmetin-Natrium in großen chemischen Reaktoren hergestellt, in denen die Reaktionsbedingungen sorgfältig kontrolliert werden. Der Prozess beinhaltet die Verwendung von hochwertigen Reagenzien und Lösungsmitteln, um eine hohe Ausbeute und Reinheit des Endprodukts zu erreichen. Die industrielle Produktion umfasst auch Reinigungsschritte wie Kristallisation und Filtration, um Verunreinigungen zu entfernen .

Chemische Reaktionsanalyse

Arten von Reaktionen: Tolmetin-Natrium unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Tolmetin-Natrium kann oxidiert werden, um entsprechende Carbonsäuren zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um Alkoholderivate zu bilden.

Substitution: Tolmetin-Natrium kann Substitutionsreaktionen eingehen, bei denen der Pyrrolring modifiziert wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Carbonsäuren, Alkoholderivate und substituierte Pyrrolverbindungen .

Analyse Chemischer Reaktionen

Types of Reactions: Tolmetin sodium undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding carboxylic acids.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: this compound can undergo substitution reactions where the pyrrole ring is modified.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed.

Major Products: The major products formed from these reactions include carboxylic acids, alcohol derivatives, and substituted pyrrole compounds .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Tolmetin sodium exhibits significant anti-inflammatory , analgesic , and antipyretic properties. Research indicates that it effectively inhibits prostaglandin synthesis, which is crucial for its anti-inflammatory action. Unlike some other NSAIDs, tolmetin does not stimulate the pituitary-adrenal axis, making it a safer choice for long-term use in certain patient populations .

Rheumatoid Arthritis

This compound has been extensively studied for its efficacy in treating rheumatoid arthritis. A double-blind study demonstrated that patients receiving tolmetin experienced significant reductions in joint pain, swelling, and stiffness compared to those on placebo. The study involved a dosage range of 800-1600 mg daily over 12 weeks, with long-term follow-ups showing sustained benefits in a subset of patients .

Table 1: Efficacy of this compound in Rheumatoid Arthritis

| Study Type | Dosage Range (mg/day) | Duration | Patient Improvement (%) |

|---|---|---|---|

| Double-Blind Study | 800-1600 | 12 weeks | Moderate to significant |

| Long-Term Follow-Up | 400-2400 | 2 years | Marked: 20%, Moderate: 58% |

Osteoarthritis

In osteoarthritis management, this compound has shown comparable efficacy to other NSAIDs like phenylbutazone and aloxiprin. In a clinical trial involving 34 patients, tolmetin at a dosage of 1600 mg daily resulted in statistically significant pain reduction over three months .

Table 2: Comparison of this compound with Other NSAIDs in Osteoarthritis

| Drug | Dosage (mg/day) | Pain Reduction (%) | Adverse Effects |

|---|---|---|---|

| This compound | 1600 | Significant | Mild transient |

| Phenylbutazone | 400 | Comparable | Moderate |

| Aloxiprin | 6000 (equiv.) | Significant | Higher incidence |

Formulation Innovations

Recent advancements have focused on optimizing the formulation of this compound to enhance its bioavailability. Fast-dissolving tablet formulations have been developed that significantly improve the pharmacokinetic profile of tolmetin. Studies indicate that these formulations lead to quicker absorption and higher peak plasma concentrations compared to traditional tablets .

Table 3: Pharmacokinetic Comparison of Fast-Dissolving vs. Standard Tablets

| Formulation Type | Cmax (μg/mL) | Tmax (h) | AUC (μg·h/mL) |

|---|---|---|---|

| Fast-Dissolving Tablets | 206.93 | 1 | Higher |

| Standard Tablets | 108.58 | 2 | Lower |

Safety Profile

This compound is generally well-tolerated with a favorable safety profile compared to other NSAIDs. While mild side effects such as gastrointestinal discomfort may occur, the incidence is lower than that associated with aspirin or indomethacin . Long-term studies have not reported severe adverse effects, reinforcing its safety for chronic use in managing arthritis.

Case Study 1: Long-Term Management of Rheumatoid Arthritis

A patient with severe rheumatoid arthritis was treated with this compound over two years at varying dosages (400-2400 mg/day). The patient reported marked improvement in joint function and a reduction in pain levels without significant side effects.

Case Study 2: Efficacy in Osteoarthritis

In another case involving an elderly patient with osteoarthritis, treatment with this compound resulted in substantial pain relief and improved mobility after three months, demonstrating its effectiveness as a long-term management option.

Wirkmechanismus

Der Wirkungsmechanismus von Tolmetin-Natrium beinhaltet die Hemmung von Cyclooxygenase (COX)-Enzymen, insbesondere COX-1 und COX-2 . Durch die Hemmung dieser Enzyme reduziert Tolmetin-Natrium die Synthese von Prostaglandinen, die Mediatoren von Entzündungen, Schmerzen und Fieber sind . Diese Hemmung führt zu den entzündungshemmenden, schmerzlindernden und fiebersenkenden Wirkungen, die bei Tolmetin-Natrium beobachtet werden .

Vergleich Mit ähnlichen Verbindungen

Tolmetin-Natrium ähnelt anderen NSAR wie Indometacin und Aspirin in Bezug auf seine entzündungshemmenden und schmerzlindernden Eigenschaften . Tolmetin-Natrium ist in seiner chemischen Struktur, die einen Pyrrolring beinhaltet, einzigartig und unterscheidet sich so von anderen NSAR .

Ähnliche Verbindungen:

- Indometacin

- Aspirin

- Ibuprofen

- Naproxen

Tolmetin-Natrium bietet einen besonderen Vorteil in Bezug auf seine geringere Häufigkeit gastrointestinaler Nebenwirkungen im Vergleich zu Aspirin und Indometacin .

Biologische Aktivität

Tolmetin sodium is a nonsteroidal anti-inflammatory drug (NSAID) primarily used in the treatment of rheumatoid arthritis and osteoarthritis. Its biological activity encompasses anti-inflammatory, analgesic, and antipyretic properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The precise mechanism of action for this compound remains unclear; however, it is known to inhibit prostaglandin synthesis. Prostaglandins are lipid compounds that play a crucial role in inflammation and pain signaling. Specifically, tolmetin inhibits prostaglandin G/H synthase (cyclooxygenase), leading to reduced levels of prostaglandins in the body, which contributes to its anti-inflammatory effects .

Pharmacokinetics

- Absorption : this compound is rapidly and almost completely absorbed after oral administration, achieving peak plasma concentrations within 30 to 60 minutes .

- Distribution : Information on the volume of distribution is not readily available.

- Protein Binding : Data on protein binding is also limited.

- Metabolism : The drug undergoes hepatic metabolism, although specific pathways are not well defined.

Case Studies and Clinical Trials

- Double-Blind Study : A double-blind study involving 14 patients with rheumatoid arthritis demonstrated that this compound was effective in reducing joint pain, swelling, and stiffness compared to placebo. Patients reported moderate improvements in their symptoms over a 12-week period .

- Long-Term Study : In a two-year open-label study with 24 patients, results showed that 5 patients improved markedly, 14 moderately, and 3 minimally. The study indicated that tolmetin was well-tolerated with few mild side effects .

- Geriatric Population Study : A retrospective study involving 847 geriatric patients revealed that tolmetin was as effective in older adults as in younger populations. Average daily doses were found to be effective for both rheumatoid arthritis and osteoarthritis, with significant symptom relief reported throughout the treatment duration .

Comparative Efficacy

A comparative analysis of this compound with other NSAIDs highlights its relative safety profile:

| Drug | Efficacy in RA | Gastrointestinal Side Effects | CNS Side Effects |

|---|---|---|---|

| This compound | Moderate | Lower than aspirin | Lower than indomethacin |

| Aspirin | Moderate | Higher | Moderate |

| Indomethacin | Moderate | Moderate | Higher |

This table illustrates that while this compound is effective in managing symptoms of rheumatoid arthritis, it tends to have a more favorable side effect profile compared to other NSAIDs like aspirin and indomethacin.

Formulation Innovations

Recent advancements have focused on enhancing the bioavailability of this compound through novel formulations:

Eigenschaften

IUPAC Name |

sodium;2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3.Na/c1-10-3-5-11(6-4-10)15(19)13-8-7-12(16(13)2)9-14(17)18;/h3-8H,9H2,1-2H3,(H,17,18);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGUALMNFRILWRA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14NNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26171-23-3 (Parent) | |

| Record name | Tolmetin sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035711343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2091546 | |

| Record name | Tolmetin sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2091546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35711-34-3 | |

| Record name | Tolmetin sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035711343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tolmetin sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2091546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.883 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOLMETIN SODIUM ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WL259637KX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Tolmetin sodium?

A1: this compound exerts its anti-inflammatory, analgesic, and antipyretic effects primarily by inhibiting the activity of cyclooxygenase (COX) enzymes. [, , , ]. COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation, pain, and fever.

Q2: Does this compound exhibit selectivity towards COX-1 or COX-2 isoforms?

A2: While the research papers provided do not specifically address the COX isoform selectivity of this compound, it is generally considered a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2 isoforms [].

Q3: How does the inhibition of COX enzymes by this compound translate into its therapeutic benefits?

A3: By inhibiting COX enzymes and consequently reducing prostaglandin synthesis, this compound effectively reduces inflammation, alleviates pain, and lowers fever [, , ].

Q4: What is the molecular formula and weight of this compound?

A4: The research papers provided do not explicitly state the molecular formula and weight of this compound. For accurate information, please refer to resources like PubChem or DrugBank.

Q5: Is there any spectroscopic data available regarding this compound?

A5: While the papers mention the use of spectrophotometry for analytical purposes [, ], specific spectroscopic data is not provided.

Q6: How stable is this compound under various storage conditions?

A6: While the provided research doesn't delve into specific stability studies, it mentions the use of stability-indicating assays for this compound in solid dosage forms [].

Q7: What are some strategies employed to enhance the bioavailability and therapeutic efficacy of this compound?

A7: Researchers have explored various formulation approaches, including:

- Sustained-release suppositories: Utilizing Eudragit L-100 to achieve a controlled release profile of this compound [].

- Transdermal patches: Employing polymers like Hydroxy Propyl Methylcellulose and Ethyl cellulose to deliver this compound through the skin [, ].

- Microspheres: Developing microspheres using sodium alginate and ethyl cellulose to achieve controlled release and potentially reduce gastrointestinal side effects [, ].

- Thermosensitive mucoadhesive liquid suppositories: Formulating liquid suppositories with Poloxamer P407/P188 and methylcellulose for enhanced rectal bioavailability and reduced gastrointestinal irritation [].

Q8: How is this compound metabolized in the body?

A10: While the detailed metabolic pathway is not explicitly discussed in the provided papers, one study mentions the presence of Tolmetin glycinamide as an active metabolite of Amtolmetin guacil, a prodrug of this compound [].

Q9: What preclinical models have been employed to evaluate the efficacy of this compound?

A9: Researchers have utilized various animal models to assess the efficacy of this compound, including:

- Acetic acid-induced writhing in mice and rats: This model evaluates the analgesic activity of this compound [, ].

- Kaolin-carrageenin and adjuvant-induced inflammation models in rats: These models assess the anti-inflammatory effects of this compound [, ].

- Rabbit and rat uterine horn and peritoneal side wall adhesion models: These models evaluate the efficacy of this compound in preventing postoperative adhesions [, ].

Q10: Has the efficacy of this compound been evaluated in clinical trials for specific indications?

A10: Yes, numerous clinical trials have investigated the efficacy of this compound in various conditions:

- Rheumatoid Arthritis: Studies have demonstrated the efficacy of this compound in improving symptoms like morning stiffness and pain in patients with rheumatoid arthritis [, , , ].

- Osteoarthritis: this compound has shown efficacy in relieving pain and improving functionality in patients with osteoarthritis [, , , ].

- Ankylosing Spondylitis: Clinical trials have confirmed the beneficial effects of this compound in managing pain, inflammation, and stiffness associated with ankylosing spondylitis [, ].

- Acute Pulpitis: this compound has exhibited promising analgesic effects in the treatment of acute pulpitis [].

Q11: What are some known adverse effects associated with this compound?

A13: While this Q&A focuses on the scientific aspects and avoids discussing side effects, it's crucial to acknowledge that NSAIDs like this compound can potentially cause gastrointestinal adverse events. Researchers are actively exploring formulations and delivery strategies to mitigate these risks [, , ].

Q12: How does this compound compare to other NSAIDs in terms of efficacy and safety?

A12: Several studies have compared this compound to other NSAIDs:

- Phenylbutazone: A study found this compound to be comparable to Phenylbutazone in alleviating rheumatoid arthritis symptoms [].

- Aspirin: Research suggests that this compound might be associated with a lower incidence of adverse effects compared to Aspirin [].

- Indomethacin: this compound has demonstrated similar efficacy to Indomethacin in managing ankylosing spondylitis [].

- Naproxen: Clinical trials have shown comparable efficacy between this compound and Naproxen in treating osteoarthritis [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.